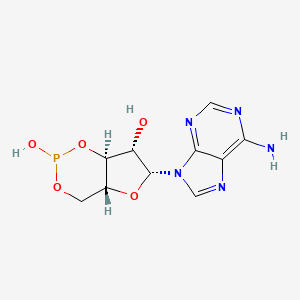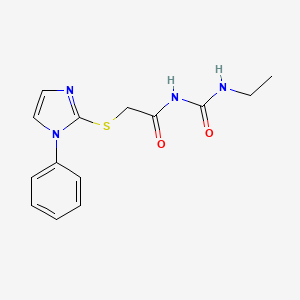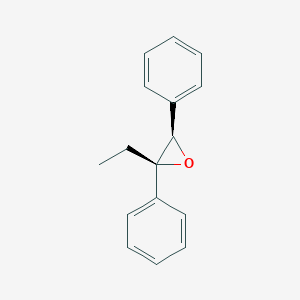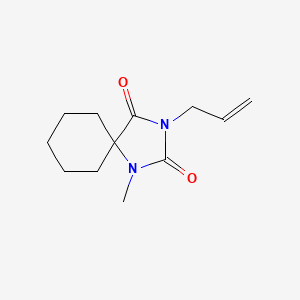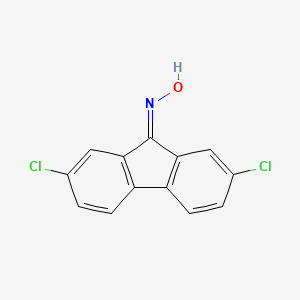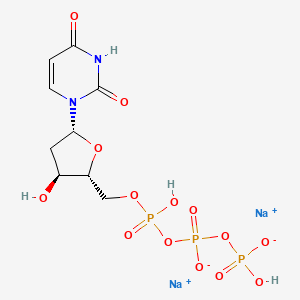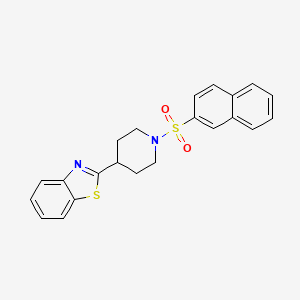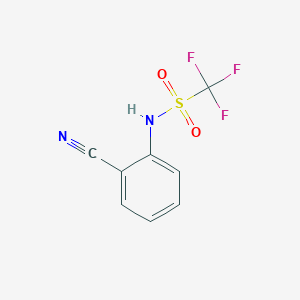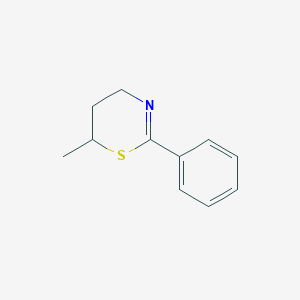
6-Methyl-2-phenyl-5,6-dihydro-4h-1,3-thiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine is a heterocyclic organic compound that belongs to the thiazine family. Thiazines are known for their diverse biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of chalcones with diphenylthiourea in ethanol, using potassium hydroxide and a few drops of piperidine as a catalyst . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, green synthesis methods are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazines .
Applications De Recherche Scientifique
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including analgesic and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine involves its interaction with specific molecular targets. For instance, derivatives of this compound act as cannabinoid receptor agonists for CB1 and CB2 receptors, exhibiting analgesic activity . The compound may also inhibit certain enzymes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine: This compound is a selective type II nitric oxide synthase inhibitor with potential therapeutic applications.
2-Methyl-6-phenyl-5,6-dihydro-4H-1,3-oxazine: Similar in structure but contains an oxygen atom instead of sulfur, leading to different chemical properties.
Uniqueness
6-Methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific thiazine ring structure, which imparts distinct biological activities and chemical reactivity. Its ability to act as a cannabinoid receptor agonist sets it apart from other similar compounds .
Propriétés
Numéro CAS |
6638-37-5 |
|---|---|
Formule moléculaire |
C11H13NS |
Poids moléculaire |
191.29 g/mol |
Nom IUPAC |
6-methyl-2-phenyl-5,6-dihydro-4H-1,3-thiazine |
InChI |
InChI=1S/C11H13NS/c1-9-7-8-12-11(13-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
Clé InChI |
ZCSGQUKVHWZQJP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN=C(S1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


